molecular formula C15H21N3O2 B248225 1-(3-Anilino-3-oxopropyl)-4-piperidinecarboxamide

1-(3-Anilino-3-oxopropyl)-4-piperidinecarboxamide

Cat. No. B248225
M. Wt: 275.35 g/mol
InChI Key: LHUOZONHYJIECL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Anilino-3-oxopropyl)-4-piperidinecarboxamide, also known as AOPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. AOPP is a piperidine-based compound that has been synthesized using various methods. It has shown promising results in scientific research, particularly in the fields of neuroscience, pharmacology, and biochemistry.

Mechanism of Action

The mechanism of action of 1-(3-Anilino-3-oxopropyl)-4-piperidinecarboxamide is not fully understood. However, it is believed to work by inhibiting the uptake of dopamine and norepinephrine, leading to increased levels of these neurotransmitters in the brain. It has also been shown to inhibit the activity of proteasomes, leading to the accumulation of damaged proteins in cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the activity of proteasomes, leading to the accumulation of damaged proteins in cells. It has also been shown to inhibit the uptake of dopamine and norepinephrine, leading to increased levels of these neurotransmitters in the brain. In vivo studies have shown that this compound has analgesic and anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(3-Anilino-3-oxopropyl)-4-piperidinecarboxamide in lab experiments is that it has shown promising results in various fields, including neuroscience, pharmacology, and biochemistry. Another advantage is that it is relatively easy to synthesize. However, one limitation is that the mechanism of action is not fully understood. Another limitation is that more research is needed to determine the potential side effects of this compound.

Future Directions

There are several future directions for research on 1-(3-Anilino-3-oxopropyl)-4-piperidinecarboxamide. One direction is to further investigate the mechanism of action of this compound. Another direction is to determine the potential side effects of this compound. Additionally, more research is needed to determine the potential applications of this compound in the treatment of various diseases, including depression, pain, and neurodegenerative diseases. Finally, more research is needed to optimize the synthesis method for this compound, making it more efficient and cost-effective.

Synthesis Methods

1-(3-Anilino-3-oxopropyl)-4-piperidinecarboxamide can be synthesized using various methods. One of the most common methods involves the reaction of piperidine with aniline and ethyl acetoacetate in the presence of a catalyst. The resulting compound is then treated with hydrochloric acid to yield this compound. Another method involves the reaction of piperidine with 3-bromo-1-phenylpropan-1-one, followed by the addition of ethyl acetoacetate and sodium ethoxide. The resulting compound is then treated with hydrochloric acid to yield this compound.

Scientific Research Applications

1-(3-Anilino-3-oxopropyl)-4-piperidinecarboxamide has shown promising results in scientific research, particularly in the fields of neuroscience, pharmacology, and biochemistry. In neuroscience, this compound has been shown to inhibit the uptake of dopamine and norepinephrine, leading to increased levels of these neurotransmitters in the brain. This has potential applications in the treatment of depression and other mood disorders. In pharmacology, this compound has been shown to have analgesic and anti-inflammatory effects, making it a potential candidate for the development of new pain medications. In biochemistry, this compound has been shown to inhibit the activity of proteasomes, which are responsible for the degradation of damaged proteins. This has potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

Molecular Formula

C15H21N3O2

Molecular Weight

275.35 g/mol

IUPAC Name

1-(3-anilino-3-oxopropyl)piperidine-4-carboxamide

InChI

InChI=1S/C15H21N3O2/c16-15(20)12-6-9-18(10-7-12)11-8-14(19)17-13-4-2-1-3-5-13/h1-5,12H,6-11H2,(H2,16,20)(H,17,19)

InChI Key

LHUOZONHYJIECL-UHFFFAOYSA-N

SMILES

C1CN(CCC1C(=O)N)CCC(=O)NC2=CC=CC=C2

Canonical SMILES

C1CN(CCC1C(=O)N)CCC(=O)NC2=CC=CC=C2

Origin of Product

United States

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